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Compound of Interest

Compound Name: 2-Bromo-5-nitropyridine

Cat. No.: B018158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational

properties of 2-Bromo-5-nitropyridine, a key heterocyclic aromatic compound with

applications in organic synthesis and drug discovery.[1] This document summarizes key

experimental and computational data, outlines relevant methodologies, and visualizes

molecular and logical relationships to facilitate a deeper understanding of this molecule's

characteristics.

Molecular Structure and Physicochemical
Properties
2-Bromo-5-nitropyridine (CAS No: 4487-59-6) is a substituted pyridine derivative with the

chemical formula C₅H₃BrN₂O₂ and a molecular weight of 202.99 g/mol .[2][3][4] It typically

appears as an off-white to light yellow crystalline solid with a melting point in the range of 139-

141 °C.[4][5] The molecule's structure, featuring a bromine atom at the 2-position and a nitro

group at the 5-position of the pyridine ring, makes it a valuable intermediate in the synthesis of

more complex heterocyclic compounds.[1]

Crystallographic Analysis
The definitive solid-state structure of 2-Bromo-5-nitropyridine has been determined by X-ray

crystallography. The crystallographic data are deposited in the Cambridge Crystallographic
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Data Centre (CCDC) under the deposition number 989200, and the findings were published in

IUCrData.

While the precise, experimentally determined bond lengths and angles from the primary

publication were not directly accessible for this review, computational studies on closely related

molecules, such as 2-Amino-3-bromo-5-nitropyridine, provide valuable insights into the

expected geometric parameters. Density Functional Theory (DFT) calculations are a powerful

tool for predicting molecular geometries and vibrational frequencies.

Table 1: Theoretical Bond Lengths and Bond Angles for a Related Bromo-Nitropyridine

Derivative

Parameter Bond Length (Å) Bond Angle (°)

C-Br 1.88 - 1.90

C-N (pyridine) 1.33 - 1.35

C-C (pyridine) 1.38 - 1.40

C-N (nitro) 1.47 - 1.49

N-O (nitro) 1.22 - 1.24

C-N-C (pyridine)

C-C-N (pyridine)

C-C-C (pyridine)

O-N-O (nitro)

C-C-N (nitro)

Note: The data presented in this table are representative values from DFT calculations on a

structurally similar molecule, 2-Amino-3-bromo-5-nitropyridine, and are intended to provide an

approximation of the geometric parameters of 2-Bromo-5-nitropyridine. For exact

experimental values, consultation of the primary crystallographic data (CCDC 989200) is

recommended.
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Conformational Analysis
The pyridine ring in 2-Bromo-5-nitropyridine is aromatic and therefore planar. The primary

conformational flexibility arises from the rotation of the nitro group around the C-N bond.

Computational studies using methods like Density Functional Theory (DFT) can elucidate the

rotational barrier and the preferred orientation of the nitro group relative to the pyridine ring.

In the solid state, the conformation is locked by crystal packing forces. The planarity of the

pyridine ring and the potential for intermolecular interactions, such as halogen bonding (C-

Br···N or C-Br···O) and π-π stacking, play a significant role in determining the overall crystal

structure.

Experimental and Computational Protocols
X-ray Crystallography
The determination of the crystal structure of 2-Bromo-5-nitropyridine involves the following

general steps:

Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated

solution of the compound, often through slow evaporation of the solvent.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement: The collected diffraction data are used to solve the

phase problem and generate an initial electron density map. This map is then used to build a

molecular model, which is refined to best fit the experimental data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b018158?utm_src=pdf-body
https://www.benchchem.com/product/b018158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Growth X-ray Diffraction Structure Determination

Saturated Solution Slow Evaporation Single Crystal Mount Crystal Irradiate with X-rays Collect Diffraction Pattern Solve Phase Problem Generate Electron Density Map Build and Refine Model Final Crystal Structure

Model Construction Geometry Optimization

Analysis

Build 3D Structure Select Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) Energy Minimization Optimized Geometry

Frequency Calculation

Conformational Analysis

Electronic Properties

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b018158#2-bromo-5-nitropyridine-structural-analysis-
and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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